
Dicyclomine
Overview
Description
Dicyclomine is a synthetic tertiary amine antispasmodic and anticholinergic agent. It is primarily used to treat spasms of the intestines, such as those seen in irritable bowel syndrome and functional bowel disorders . This compound works by relaxing the smooth muscles of the gastrointestinal tract, thereby reducing the strength and frequency of muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclomine involves several chemical reactions, including condensation, alkylation, base-induced hydrolysis, and acid-base neutralization . The process typically starts with the condensation of cyclohexanone with diethylamine to form the intermediate product. This intermediate then undergoes alkylation with ethyl chloroformate, followed by base-induced hydrolysis to yield the final product, this compound .
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced using a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclomine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to Dicyclomine
This compound is an anticholinergic medication primarily used to treat irritable bowel syndrome and other gastrointestinal disorders characterized by smooth muscle spasms. Its mechanism of action involves the inhibition of muscarinic acetylcholine receptors, leading to relaxation of the intestinal muscles. This article explores the diverse applications of this compound, focusing on its scientific research applications, including recent findings in cancer treatment and its potential neuroprotective effects.
Gastrointestinal Disorders
This compound is most commonly prescribed for managing symptoms associated with irritable bowel syndrome (IBS). Clinical studies have demonstrated its efficacy in reducing abdominal pain, improving bowel habits, and decreasing overall discomfort in patients with IBS. A notable study reported that this compound hydrochloride, at a dosage of 40 mg four times daily, significantly outperformed placebo in improving patient outcomes over two weeks .
Cancer Treatment
Recent research has uncovered promising applications of this compound in oncology, particularly in overcoming drug resistance in prostate cancer. A study conducted by researchers at Washington State University found that this compound effectively inhibits the CHRM1 receptor, which plays a critical role in the resistance of prostate cancer cells to docetaxel, a common chemotherapy drug. The combination of this compound with docetaxel not only restored the drug's efficacy but also suggested potential benefits for other cancers treated with similar chemotherapeutics .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. A study indicated that this compound treatment reduced specific biomarkers associated with traumatic brain injury (TBI), although it did not significantly affect neuronal degeneration in affected brain regions . This raises the possibility of exploring this compound as a therapeutic agent for neurodegenerative conditions or acute brain injuries.
Motion Sickness
This compound has also been investigated for its effects on motion sickness. In clinical trials assessing various anti-motion sickness drugs, this compound demonstrated efficacy in alleviating symptoms associated with vestibular disturbances, although it was less effective compared to other agents like promethazine .
Case Study 1: this compound in Prostate Cancer Resistance
In a controlled study involving patient-derived resistant prostate cancer tissue, researchers utilized this compound to block CHRM1 activity. The results showed a dramatic restoration of docetaxel's effectiveness, indicating that this combination therapy could potentially extend survival rates in patients with advanced prostate cancer .
Case Study 2: this compound's Role in TBI
A study examining the effects of this compound on TBI biomarkers found that treatment led to significant reductions in specific spectrin breakdown products (SBDPs), which are indicators of neuronal damage. Although there were no changes observed in neuronal cell degeneration, the reduction in biomarkers suggests a protective effect that warrants further investigation .
Table 1: Summary of Clinical Applications
Table 2: Pharmacological Profile
Property | Details |
---|---|
Mechanism of Action | Antagonist at muscarinic acetylcholine receptors |
Indications | Irritable bowel syndrome, gastrointestinal spasms |
Dosage | Commonly prescribed as 40 mg four times daily for IBS |
Side Effects | Anticholinergic effects such as dry mouth, dizziness, and blurred vision |
Metabolism | Primarily eliminated through urine; half-life approximately 1.8 hours |
Mechanism of Action
Dicyclomine exerts its effects through a dual mechanism:
Antimuscarinic Activity: It acts as an antagonist at muscarinic M1, M2, and M3 receptors, inhibiting the action of acetylcholine on smooth muscle cells.
Direct Smooth Muscle Relaxation: This compound also directly relaxes smooth muscle by inhibiting the action of bradykinin and histamine.
Comparison with Similar Compounds
Similar Compounds
Hyoscyamine: Another anticholinergic agent used to treat gastrointestinal disorders.
Atropine: A well-known antimuscarinic agent with similar applications.
Scopolamine: Used for its antispasmodic and antiemetic properties.
Uniqueness of Dicyclomine
This compound is unique due to its dual mechanism of action, combining both antimuscarinic activity and direct smooth muscle relaxation. This makes it particularly effective in treating spasms of the gastrointestinal tract .
Biological Activity
Dicyclomine, also known as dicycloverine, is a tertiary amine with anticholinergic properties primarily used to treat gastrointestinal disorders, particularly irritable bowel syndrome (IBS). In addition to its antispasmodic effects, recent studies have revealed significant biological activities, including antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Pharmacological Profile
This compound acts as an antagonist of muscarinic acetylcholine receptors (M1, M2, and M3) and exhibits non-competitive inhibition of histamine and bradykinin. Its primary pharmacological actions include:
- Muscle Relaxation : this compound relaxes smooth muscle in the gastrointestinal tract.
- Anticholinergic Effects : It reduces secretions and motility in the gut.
Table 1: Pharmacological Actions of this compound
Action Type | Mechanism | Target Receptors |
---|---|---|
Antagonist | Inhibition of acetylcholine | M1, M2, M3 |
Non-competitive inhibition | Blocking histamine effects | Histamine receptors |
Muscle relaxant | Smooth muscle relaxation | Gastrointestinal tract |
Antimicrobial Activity
Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria.
In Vitro Studies
In vitro experiments have demonstrated that this compound possesses bacteriostatic and bactericidal properties. The minimum inhibitory concentration (MIC) was determined using agar and broth dilution methods.
- Bacteriostatic Activity : Effective against Shigella dysenteriae at 25-100 µg/ml.
- Bactericidal Activity : Effective against Staphylococcus aureus at concentrations as low as 10 µg/ml.
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/ml) | Activity Type |
---|---|---|
Staphylococcus aureus | 10 | Bactericidal |
Shigella dysenteriae | 25-100 | Bacteriostatic |
Salmonella typhimurium | 30 | Protective in vivo |
In Vivo Studies
Animal studies further support the antimicrobial potential of this compound. When administered to Swiss white mice at doses of 30 and 60 µg/mouse, the drug provided significant protection against lethal doses of Salmonella typhimurium.
Case Study: this compound's Protective Efficacy
A study conducted on Swiss white mice demonstrated that this compound could protect against bacterial challenges. The results were statistically significant (p < 0.001), indicating its potential for development as an antimicrobial agent.
Clinical Implications
This compound's dual role as an antispasmodic and potential antimicrobial agent opens avenues for its use in treating gastrointestinal infections alongside its traditional applications in IBS management. Given its established safety profile in therapeutic use, further research could enhance its utility in clinical settings.
Adverse Effects and Considerations
Despite its benefits, this compound is associated with several side effects due to its anticholinergic properties:
- Common Side Effects : Dry mouth, dizziness, blurred vision, nausea.
- Severe Cases : Instances of abuse leading to anticholinergic toxicity have been reported, necessitating careful monitoring during treatment.
Table 3: Adverse Effects of this compound
Side Effect | Incidence (%) |
---|---|
Dry Mouth | 33 |
Dizziness | 40 |
Blurred Vision | 27 |
Nausea | 14 |
Q & A
Basic Research Questions
Q. Q1: What are the standard analytical methods for detecting and quantifying dicyclomine in pharmaceutical and forensic samples, and how are these methods validated?
Methodological Answer: this compound detection and quantification typically employ pharmacopeial methods such as thin-layer chromatography (TLC) , infrared (IR) spectroscopy , and gas chromatography-mass spectrometry (GC-MS) for forensic analysis . For pharmaceutical formulations, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, particularly for simultaneous estimation with co-formulated drugs like simethicone. Validation parameters include:
- Accuracy : Recovery studies (e.g., 50–150% spiked concentrations) to compare experimental and true values.
- Precision : Intra-day and inter-day repeatability tests (e.g., six replicates over three days).
- Specificity : Resolution of peaks in HPLC chromatograms under optimized conditions (e.g., mobile phase: methanol-phosphate buffer) .
These methods must comply with ICH guidelines for robustness and reproducibility .
Q. Q2: How should researchers design pharmacokinetic studies to assess this compound’s safety in geriatric or renally impaired populations?
Methodological Answer:
- Population Selection : Include elderly participants (≥65 years) with documented renal function (e.g., creatinine clearance <60 mL/min) and age-matched controls. Dose adjustments should start at the lower end (e.g., 20 mg/day) due to reduced hepatic/renal clearance .
- Monitoring : Track plasma concentrations, adverse events (AEs) like CNS effects (e.g., delirium), and renal biomarkers (e.g., serum creatinine).
- Statistical Analysis : Use non-linear mixed-effects modeling (NONMEM) to account for variability in drug metabolism .
Q. Q3: What are the primary contraindications and drug interactions of this compound that impact clinical trial design?
Methodological Answer:
- Contraindications : Exclude participants with glaucoma, obstructive gastrointestinal disorders, or cardiovascular instability .
- Drug Interactions : Screen for co-administered drugs with moderate-to-major interactions (e.g., antiglaucoma agents, CNS depressants). Use Drug Interaction Probability Scale (DIPS) to assess risk .
- Trial Protocols : Implement washout periods for interacting medications and monitor AEs via validated tools like the Common Terminology Criteria for Adverse Events (CTCAE) .
Advanced Research Questions
Q. Q4: How can contradictory efficacy data from this compound trials in irritable bowel syndrome (IBS) be reconciled?
Methodological Answer: Contradictions arise from:
- Dose Variability : Studies using 20–40 mg/day show divergent AE profiles. Conduct dose-response meta-analyses to identify optimal dosing .
- Trial Duration : Short-term studies (10 days–2 weeks) may miss delayed effects. Design longitudinal trials (≥4 weeks) with mixed-effects models to account for time-dependent variables .
- Bias Mitigation : Use allocation concealment and blinded outcome assessment to reduce bias in placebo-controlled studies .
Q. Q5: What molecular mechanisms underlie this compound’s antifungal activity against Candida albicans?
Methodological Answer:
- Signal Transduction Inhibition : this compound targets both cAMP-PKA and MAPK pathways , suppressing hyphal morphogenesis. Validate via RT-qPCR to quantify gene expression changes (e.g., EFG1, CPH1) .
- Time-Kill Assays : Expose C. albicans to this compound (≥MIC50) and measure viability over 15–60 minutes using CFU counts or flow cytometry .
- Synergy Testing : Combine with azoles (e.g., fluconazole) and assess fractional inhibitory concentration indices (FICIs) .
Q. Q6: How can researchers optimize experimental protocols for studying this compound in combination therapies?
Methodological Answer:
- Analytical Method Development : Use Design of Experiments (DOE) software to optimize HPLC conditions (e.g., column temperature, flow rate) for simultaneous quantification of this compound and co-administered drugs .
- In Vivo Models : Employ dextran sulfate sodium (DSS)-induced colitis in rodents to evaluate synergistic effects with anti-inflammatory agents. Measure outcomes via histopathology and cytokine profiling (e.g., IL-6, TNF-α) .
- Data Integration : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacy thresholds in combinatorial regimens .
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUTKGFNZGFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67-92-5 (hydrochloride) | |
Record name | Dicyclomine [INN] | |
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DSSTOX Substance ID |
DTXSID1022926 | |
Record name | Dicyclomine | |
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Molecular Weight |
309.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dicyclomine | |
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Solubility |
SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |
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Record name | Dicyclomine | |
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Mechanism of Action |
Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine. Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum., ...MAJOR ACTION APPEARS TO BE NONSPECIFIC DIRECT RELAXANT ACTION ON SMOOTH MUSLCE RATHER THAN COMPETITIVE ANTAGONISM OF ACH. | |
Record name | Dicyclomine | |
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CAS No. |
77-19-0, 67-92-5 | |
Record name | Dicyclomine | |
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Record name | Dicyclomine [INN] | |
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Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |
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Record name | Dicyclomine | |
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Record name | Dicycloverine | |
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Record name | DICYCLOMINE | |
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Record name | Dicyclomine | |
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Melting Point |
165-166 | |
Record name | Dicyclomine | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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